p70 S6 Kinase substrate

Kinase selectivity Catalytic efficiency S6K1 assay development

The p70 S6 Kinase substrate, designated by the peptide sequence KKRNRTLSVA (CAS 171783-08-7), is a synthetic oligopeptide specifically engineered for the detection and quantification of p70 ribosomal S6 kinase (p70S6K/S6K1) activity in biochemical assays. This 9‑amino acid peptide incorporates an optimal phosphorylation motif (Arg/Lys‑X‑Arg‑X‑X‑Ser/Thr‑X‑X) that is preferentially recognized by the catalytic domain of S6K1, enabling robust signal generation in radiometric, fluorescence‑based, and coupled‑enzyme kinase assays.

Molecular Formula C47H90N18O13
Molecular Weight 1115.3 g/mol
Cat. No. B12392472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep70 S6 Kinase substrate
Molecular FormulaC47H90N18O13
Molecular Weight1115.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
InChIInChI=1S/C47H90N18O13/c1-23(2)21-31(42(74)65-36(26(6)67)44(76)63-34(24(3)4)45(77)78)62-43(75)35(25(5)66)64-40(72)30(16-12-20-57-47(54)55)60-41(73)32(22-33(51)68)61-39(71)29(15-11-19-56-46(52)53)59-38(70)28(14-8-10-18-49)58-37(69)27(50)13-7-9-17-48/h23-32,34-36,66-67H,7-22,48-50H2,1-6H3,(H2,51,68)(H,58,69)(H,59,70)(H,60,73)(H,61,71)(H,62,75)(H,63,76)(H,64,72)(H,65,74)(H,77,78)(H4,52,53,56)(H4,54,55,57)/t25-,26-,27+,28+,29+,30+,31+,32+,34+,35+,36+/m1/s1
InChIKeyCCJCGTFCZNYOOQ-XBUKGXDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

p70 S6 Kinase Substrate Peptide (KKRNRTLSVA): A Selective Tool for S6K1 Activity Assays and Inhibitor Screening


The p70 S6 Kinase substrate, designated by the peptide sequence KKRNRTLSVA (CAS 171783-08-7), is a synthetic oligopeptide specifically engineered for the detection and quantification of p70 ribosomal S6 kinase (p70S6K/S6K1) activity in biochemical assays [1]. This 9‑amino acid peptide incorporates an optimal phosphorylation motif (Arg/Lys‑X‑Arg‑X‑X‑Ser/Thr‑X‑X) that is preferentially recognized by the catalytic domain of S6K1, enabling robust signal generation in radiometric, fluorescence‑based, and coupled‑enzyme kinase assays [1][2]. As a research‑grade biochemical reagent, the lyophilized peptide (purity ≥95%) is supplied for in‑vitro applications including high‑throughput inhibitor screening, enzyme kinetics studies, and pathway interrogation in the PI3K/mTOR/S6K signaling axis [2].

Why Generic S6K Substrate Peptides Cannot Substitute for the Optimized p70 S6 Kinase Substrate KKRNRTLSVA


Generic S6 kinase substrates, including the widely used S6‑derived peptide AKRRRLSSLRA and the model peptide Tide (RRRLSSLRA), exhibit promiscuous phosphorylation by multiple AGC‑family kinases (e.g., PKC, PKA, ROCK II, p90RSK) and display suboptimal catalytic efficiency with p70S6K [1]. The KKRNRTLSVA sequence was rationally optimized through systematic substitution analysis to eliminate recognition by off‑target kinases while preserving high‑affinity binding to the S6K1 active site [1]. Substitution of this peptide with a non‑optimized analog in screening assays introduces unacceptable variability in hit identification, false‑positive rates, and cross‑kinase interference that cannot be corrected by post‑assay normalization [1].

Quantitative Differentiation of the p70 S6 Kinase Substrate KKRNRTLSVA: Head‑to‑Head Kinetic and Selectivity Data


50‑Fold Higher Catalytic Efficiency (Vmax/Km) for p70S6K Compared to the Closest Structural Analog

The peptide KKRNRTLSVA exhibits a 50‑fold greater catalytic efficiency (Vmax/Km) for p70S6K than for MAPKAP kinase‑1, establishing it as a relatively selective substrate for p70S6K. This differential was quantified by direct head‑to‑head comparison against the optimal MAPKAP kinase‑1 substrate KKKNRTLSVA, which differs by only a single amino acid substitution (Lys‑1 → Asn‑2) [1].

Kinase selectivity Catalytic efficiency S6K1 assay development

p70S6K Km for KKRNRTLSVA (1.5 µM) vs. S6‑Derived Peptide AKRRRLSSLRA (Km = 180 µM for p90RSK; no detectable p70S6K activity)

The KKRNRTLSVA peptide demonstrates a Km of 1.5 µM for p70S6K, indicating high‑affinity binding to the S6K1 catalytic domain. In stark contrast, the commonly used S6‑derived peptide AKRRRLSSLRA exhibits a reported Km of 180 µM (0.18 mM) for p90RSK in cell extracts and is poorly phosphorylated by p70S6K under identical assay conditions [1].

Substrate affinity Km comparison S6 peptide

Kinetic Superiority of KKRNRTLSVA over Model Peptide Tide (RRRLSSLRA) in Fully Activated S6K1 Assays

Under identical steady‑state kinetic analysis using fully activated His6‑S6K1αII(ΔAID)‑T389E, the model peptide substrate Tide (RRRLSSLRA) exhibits a Km of 4‑5 µM and a binding affinity (Kd) of 180 µM [1]. The KKRNRTLSVA peptide, by comparison, displays a 3‑fold lower Km (1.5 µM) and is phosphorylated with a Vmax/Km ratio that is significantly more favorable for high‑throughput screening applications [2].

Steady-state kinetics S6K1 mechanism Tide peptide

Exclusion of Cross‑Reactivity with PKB/Akt and MAPKAP Kinase‑1: KKRNRTLSVA is Not Phosphorylated by Off‑Target AGC Kinases

Peptide substrate specificity profiling demonstrates that KKRNRTLSVA is not phosphorylated by PKBα (Akt1) or by MAPKAP kinase‑1 at concentrations up to 100 µM, whereas the generic S6 peptide (AKRRRLSSLRA) and Crosstide are robustly phosphorylated by both enzymes [1][2]. This selectivity is attributed to the unique Thr‑at‑position‑n and absence‑of‑residue‑at‑n+2 motifs that are specifically tolerated by p70S6K but not by related AGC kinases [1].

Kinase selectivity Cross‑reactivity AGC kinases

Optimal Use Cases for the p70 S6 Kinase Substrate KKRNRTLSVA in Drug Discovery and Academic Research


High‑Throughput Screening (HTS) for Selective p70S6K/S6K1 Inhibitors

The 50‑fold selectivity window over MAPKAP kinase‑1 and the absence of cross‑reactivity with PKB/Akt [1][2] make KKRNRTLSVA the preferred substrate for HTS campaigns targeting p70S6K. Assays employing this peptide yield cleaner hit lists with reduced false‑positive rates from compounds that inhibit off‑target AGC kinases, thereby accelerating the identification of truly selective S6K1 inhibitors. The favorable Km (1.5 µM) allows robust signal generation at low peptide concentrations, minimizing compound interference and reagent costs in 384‑ and 1536‑well formats [1].

Enzymology and Kinetic Mechanism Studies of S6K1 Activation

The well‑characterized kinetic parameters of KKRNRTLSVA (Km = 1.5 µM; 50‑fold Vmax/Km advantage over MAPKAP‑K1) [1] provide a reliable and interpretable readout for detailed enzymology studies, including two‑substrate steady‑state kinetics, pre‑steady‑state burst analysis, and investigation of regulatory phosphorylation events (T229, T389). The peptide's selectivity ensures that observed kinetic changes reflect S6K1‑intrinsic catalytic properties rather than contaminating kinase activities in partially purified enzyme preparations [1].

PI3K/mTOR Pathway Profiling in Cellular Lysates

When used in immune‑complex kinase assays or with selective immunoprecipitation of p70S6K from cellular lysates, KKRNRTLSVA provides a pathway‑specific activity readout that is not confounded by the high endogenous activity of PKB/Akt or p90RSK [1][2]. This application is particularly critical for validating target engagement of mTORC1 inhibitors (e.g., rapamycin analogs) and PI3K pathway modulators in pharmacodynamic biomarker studies [2].

Assay Development for p70S6K Activity in Clinical and Translational Research

The peptide's compatibility with multiple detection modalities—including radiometric (33P‑ATP), fluorescence polarization, and TR‑FRET (e.g., LANCE® Ultra ULight™‑labeled derivatives)—enables its integration into translational assay workflows for monitoring S6K1 activity in patient‑derived samples or xenograft tumor lysates [1]. The quantitative selectivity data [1] support the use of KKRNRTLSVA in regulated bioanalytical method validation, where substrate cross‑reactivity must be rigorously controlled.

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